Mersalyl
Overview
Description
Synthesis Analysis
The synthesis of Mersalyl and its analogs involves the presence of other aromatic rings than benzene, and sulfonamide rather than carbonamide linkages . The differences in structure include the presence of other aromatic rings than benzene, and sulfonamide rather than carbonamide linkages .Molecular Structure Analysis
Mersalyl has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .Physical And Chemical Properties Analysis
Mersalyl has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .Scientific Research Applications
Inhibition and Study of Mitochondrial Transport
Mersalyl has been identified as a powerful inhibitor of phosphate transport in mitochondria. This characteristic was exploited to study the mitochondrial internal membrane proteins, which could be directly labeled using radioactive mersalyl. It was found to assist in separating proteins involved in mitochondrial transport, such as the mersalyl and N-ethylmaleimide-sensitive protein from the nucleotide translocase (Touraille et al., 1981).
Antiviral Properties
Mersalyl has shown antiviral properties against specific viruses. In in vivo experiments with mice, mersalyl was effective against coxsackieviruses A21 and B1 when administered intraperitoneally immediately after infection. It also produced significant effects against herpes simplex dermatitis in mice, although it was inactive against systemic infections with this virus (Kramer et al., 1975).
Effects on Microsomal Drug Oxidation
Mersalyl causes inhibition of various enzymatic activities in rat liver microsomes, such as TPNH-cytochrome c reductase activity and ethylmorphine N-demethylation. This has led to insights into the electron transport system in microsomal drug oxidation, suggesting a rigid electron-transport system within the liver microsomes (Franklin & Estabrook, 1971).
Study on Muscle Relaxation Responses
Mersalyl has been used to study the relaxation of catch by various monoamines in molluscan smooth muscle. It was found to block the relaxing response to indoleamines but not to catecholamines, providing insights into the biochemical pathways of muscle relaxation (Muneoka et al., 1978).
Exploration of Sodium Pump Mechanisms
The effect of mersalyl on the 'sodium pump' was studied in isolated rat diaphragm and kidney. It was found to influence the sensitivity of these tissues to anoxia, thereby contributing to understanding the sodium chloride reabsorption mechanisms in renal physiology (Awad & Mcdowall, 2006).
Investigation of Cholinoceptive Sites
Mersalyl's effects were tested at muscarinic and nicotinic sites, showing antimuscarinic effects in smooth muscle tissues and myocardium. This research has implications for understanding the interactions of mercurial compounds with neurotransmitter receptors (Bansinath et al., 1981).
Study of Calcium ATPase Inhibition
Mersalyl's effects on the (Ca2+ + Mg2+)-activated adenosine triphosphatase system of mouse liver plasma membranes were investigated, revealing insights into the enzyme's interaction with myosin-like proteins in the plasma membrane (Garnett et al., 1976).
Safety And Hazards
Mersalyl poses a risk of cumulative effects and is harmful. It can cause serious damage to health by prolonged exposure through inhalation, in contact with skin and if swallowed . It is very toxic by inhalation, in contact with skin and if swallowed . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Future Directions
Despite advances in disease-modifying therapy, the mainstay of treatment for congestion—loop diuretics—has remained largely unchanged for 50 years . In these two articles (part I: loop diuretics and part II: combination therapy), we will review the history of diuretic treatment and the current trial evidence for different diuretic strategies and explore potential future directions of research .
properties
IUPAC Name |
sodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q;;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPRJRKWYRGKR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17HgNNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
486-67-9 (mersalyl acid) | |
Record name | Mersalyl [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
506.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mersalyl | |
CAS RN |
492-18-2 | |
Record name | Mersalyl [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mersalyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.